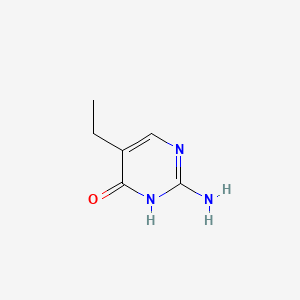

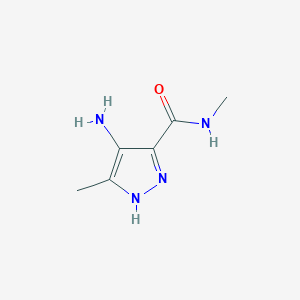

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

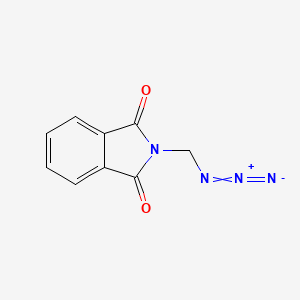

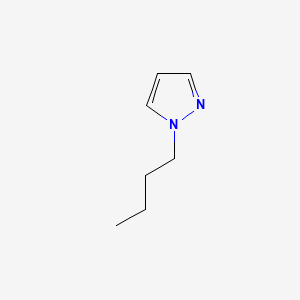

“4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The signals of C-3 and C-5 carbons of the isoxazole ring were observed around δ = 161.9 and δ = 155.9 ppm, while signals of C-4 carbons not adjacent to the heteroatom were observed around δ = 105.5 ppm .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide serves as a vital intermediate in various chemical reactions. For instance, it's involved in the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ol derivatives, which are important in organic chemistry. Heating this compound with thionyl chloride in different conditions leads to various products like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride (Khutova et al., 2013), demonstrating its versatility in synthesis.

Synthesis of Heterocyclic Compounds

This chemical plays a crucial role in the synthesis of heterocyclic compounds. For example, it has been used in the creation of pyrazolopyrimidines and Schiff bases, which have shown potential for antitumor activities against various human cancer cell lines (Hafez et al., 2013). Its use in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives also highlights its importance in medicinal chemistry (Hassan et al., 2014).

Crystal Structure Analysis

In studies focusing on crystal structure analysis, this compound has been synthesized and its structure determined, providing insights into its molecular configuration and potential applications in the study of cancer cell line inhibition (Liu et al., 2016).

Structural Elucidation

It is also used in detailed structural elucidation processes in designer drugs, employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the chemical structure and potential applications of various novel compounds (Girreser et al., 2016).

Biological Evaluation

There are studies focusing on synthesizing and evaluating the biological activities of novel amino pyrazole derivatives. These compounds, derived from 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide, have been tested for potential antifungal and antimicrobial activity, indicating its significance in drug discovery and pharmacology (Shah et al., 2018).

Anti-Cancer Activities

The compound's derivatives have been explored for anti-cancer activities. For instance, 4-aminoantipyrine-based heterocycles synthesized using this compound were tested against human tumor breast cancer cell line MCF7, indicating potential in cancer research (Ghorab et al., 2014).

Eigenschaften

IUPAC Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOXBTWOVDXOKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310718 |

Source

|

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

CAS RN |

68375-44-0 |

Source

|

| Record name | NSC231347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)